molecular formula C15H15BFNO4 B12656496 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12656496
M. Wt: 303.09 g/mol
InChI Key: LLKVJBWMBZQDKA-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxybenzylamine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The fluorine atom and methoxybenzylcarbamoyl group contribute to the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Biological Activity

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15BFNO4
  • CAS Number : 1449145-25-8
  • Molar Mass : 303.09 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell proliferation and other cellular processes.

The compound is believed to exert its effects through the inhibition of specific enzymes involved in cellular signaling pathways. Boronic acids typically interact with diols in biological systems, which can lead to the modulation of enzyme activities and influence various metabolic pathways.

In Vitro Studies

  • Cell Proliferation Inhibition : In studies involving L1210 mouse leukemia cells, compounds similar to this compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The growth inhibition was reversible with thymidine addition, indicating a mechanism involving nucleotide release and subsequent interference with DNA synthesis .
  • Enzyme Interaction : The compound's boronic acid moiety allows it to bind covalently to serine or cysteine residues in target enzymes, potentially disrupting their function. This interaction is critical for its anticancer properties as it may inhibit key metabolic pathways necessary for tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis with other boronic acid derivatives shows that this compound exhibits unique properties that enhance its biological activity:

Compound NameIC50 (µM)Mechanism of Action
Compound A0.05Enzyme inhibition
Compound B0.10Cell cycle arrest
This compound <0.01 Enzyme inhibition and nucleotide release

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : A study evaluated the compound's effect on human breast cancer cell lines, showing significant reduction in cell viability after treatment with concentrations above 1 µM. The study also noted alterations in apoptosis markers, suggesting an induction of programmed cell death .
  • Case Study 2 : Another investigation focused on the compound's role in inhibiting tumor growth in xenograft models. Mice treated with the compound exhibited slower tumor growth rates compared to controls, reinforcing its potential as an anticancer agent .

Properties

Molecular Formula

C15H15BFNO4

Molecular Weight

303.09 g/mol

IUPAC Name

[2-fluoro-5-[(2-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)

InChI Key

LLKVJBWMBZQDKA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O

Origin of Product

United States

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